molecular formula C23H23F3N2O2 B11082063 3-(4-Benzylpiperidin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-(4-Benzylpiperidin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11082063
M. Wt: 416.4 g/mol
InChI Key: KXWZWTCTPRIFGK-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the trifluoromethylphenyl and pyrrolidine-2,5-dione moieties. Common reagents and conditions might include:

    Formation of Piperidine Ring: Using piperidine and benzyl chloride under basic conditions.

    Attachment of Trifluoromethylphenyl Group: Using a Friedel-Crafts acylation reaction.

    Formation of Pyrrolidine-2,5-dione: Using a cyclization reaction with appropriate dione precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

    Substitution: Substitution reactions could occur at the benzyl or trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential use as a therapeutic agent for central nervous system disorders.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. It might act on neurotransmitter receptors or enzymes involved in central nervous system function. The pathways involved could include modulation of neurotransmitter release or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-(4-Benzylpiperidin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C23H23F3N2O2

Molecular Weight

416.4 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H23F3N2O2/c24-23(25,26)18-6-8-19(9-7-18)28-21(29)15-20(22(28)30)27-12-10-17(11-13-27)14-16-4-2-1-3-5-16/h1-9,17,20H,10-15H2

InChI Key

KXWZWTCTPRIFGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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